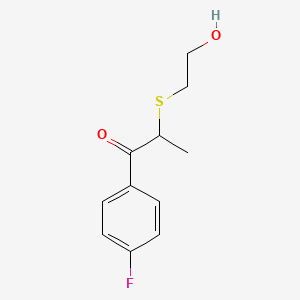

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one

Description

Properties

Molecular Formula |

C11H13FO2S |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(2-hydroxyethylsulfanyl)propan-1-one |

InChI |

InChI=1S/C11H13FO2S/c1-8(15-7-6-13)11(14)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3 |

InChI Key |

YZBGCYHMSPCUMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)SCCO |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 2-Mercaptoethanol and 4-Fluorophenyl Precursors

One of the primary synthetic routes involves the reaction of 2-mercaptoethan-1-ol (2-hydroxyethanethiol) with a suitable 4-fluorophenyl-containing electrophile under basic conditions. This method is exemplified in a study where commercially available 2-mercaptoethan-1-ol was reacted with 4,4’-(chloromethylene)bis(fluorobenzene) in the presence of potassium carbonate in acetonitrile at 0 °C to room temperature. The reaction proceeds via nucleophilic substitution where the thiol attacks the electrophilic carbon, forming the thioether linkage.

-

- Solvent: Acetonitrile (MeCN)

- Base: Potassium carbonate (K2CO3)

- Temperature: 0 °C to room temperature

- Reaction time: Overnight stirring after initial addition

-

- Extraction with ethyl acetate (EtOAc)

- Drying over anhydrous magnesium sulfate (MgSO4)

- Flash chromatography (0–30% EtOAc in hexanes)

Yield: Approximately 57% of the desired thioether alcohol product as a clear oil

This method provides a straightforward approach to installing the 2-hydroxyethylthio substituent on a fluorophenyl system.

Halogenation and Subsequent Nucleophilic Substitution for Derivative Synthesis

Following the initial formation of the hydroxyethylthio intermediate, further functionalization can be performed by halogenating the hydroxy group to a better leaving group such as a bromide, facilitating subsequent nucleophilic substitutions.

-

- Reagents: Triphenylphosphine (PPh3) and carbon tetrabromide (CBr4)

- Solvent: Dichloromethane (DCM)

- Temperature: 0 °C to room temperature

- Outcome: Conversion of the hydroxyethylthio compound to the corresponding bromoethylthio derivative

This stepwise approach allows for structural diversification of the thioether moiety for further applications.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Mercaptoethan-1-ol + 4,4’-(chloromethylene)bis(fluorobenzene) | K2CO3, MeCN, 0 °C to RT, overnight stirring | 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol | 57 | Direct nucleophilic substitution forming hydroxyethylthio derivative |

| 2 | Compound from Method 1 | PPh3, CBr4, DCM, 0 °C to RT | (bis(4-fluorophenyl)methyl)(2-bromoethyl)sulfane | Not specified | Halogenation of hydroxy group to bromide for further substitution |

| 3 | Bromoethylthio compound + 1,4-diazepane | K2CO3, MeCN, reflux | 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-1,4-diazepane | 84 | Nucleophilic substitution to diversify structure |

| 4 | 3-(4-hydroxyphenyl)-3-hydroxy-propionic acid | (+)-2-amino-1-butanol, acidic MeOH, mesylation with methane sulfonyl chloride, reaction with 4-fluoroaniline | Azetidinone intermediates | Not specified | Multistep resolution, esterification, mesylation, and nucleophilic substitution route [related but not direct] |

Analytical Data and Characterization

The products and intermediates in these syntheses have been characterized by:

Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the substitution pattern and presence of hydroxyethylthio groups.

Gas Chromatography-Mass Spectrometry (GC/MS): Molecular ion peaks consistent with expected molecular weights (e.g., m/z 280.1 for the hydroxyethylthio compound).

Chromatographic Purification: Flash chromatography with gradients of ethyl acetate in hexanes or dimethylacetamide (DMA) for purification.

These data ensure the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Biological Studies: It can be employed in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

- 1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one Structure: Features a 2,4-difluorophenyl group and an ethanone backbone. Molecular Formula: C₁₀H₁₀F₂O₂S. However, the shorter ethanone backbone may reduce steric bulk .

2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one

- Structure : Contains a 4-chlorophenylthio group and 3,4-dimethoxyphenyl substitution.

- Crystallographic Data : X-ray studies reveal planar aromatic rings and intermolecular hydrogen bonding involving the methoxy groups, which stabilize the crystal lattice .

- Key Differences : Replacement of fluorine with chlorine and methoxy groups alters electronic properties and packing efficiency.

Thioether vs. Amino Substituents

- Flephedrone (4-FMC) Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one. Molecular Formula: C₁₁H₁₄FNO. Pharmacological Relevance: A synthetic cathinone with stimulant effects due to its methylamino group, which enhances bioavailability and interaction with monoamine transporters . Key Differences: The absence of a thioether and hydroxyl group in flephedrone reduces polarity, increasing lipophilicity and central nervous system penetration.

4-CL-PVP (1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one)

- Structure : Substituted with a pyrrolidine ring instead of a hydroxyethylthio group.

- Physical Properties : Density = 1.131 g/cm³ (predicted), boiling point = 321.3°C (predicted).

- Key Differences : The pyrrolidine ring introduces rigidity and basicity, which may influence receptor binding profiles compared to the flexible hydroxyethylthio chain .

Chain Length and Backbone Modifications

- 4F-PHP (1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one) Structure: Features a hexanone backbone and pyrrolidine substituent. Crystallographic Data: Hydrobromide salt forms stable crystals due to ionic interactions, as confirmed by X-ray diffraction . Key Differences: The extended alkyl chain increases molecular weight (C₁₅H₂₀FNO·HBr = 330.23 g/mol) and lipophilicity, prolonging metabolic half-life.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Implications

Electronic Effects : Fluorine substituents enhance electron-withdrawing properties, stabilizing the ketone group and influencing reactivity in nucleophilic additions .

Thioether vs. Amino Groups: Thioether-containing compounds (e.g., target compound) exhibit lower basicity compared to amino-substituted analogs (e.g., flephedrone), affecting solubility and metabolic pathways .

Crystallinity : Compounds with ionic substituents (e.g., 4F-PHP hydrobromide) or hydrogen-bonding groups (e.g., 3,4-dimethoxyphenyl) form more stable crystalline structures .

Biological Activity

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one, commonly referred to as a thioether compound, is notable for its diverse biological activities. This compound is characterized by its molecular formula and a CAS number of 1157607-88-9. The presence of a fluorophenyl group and a hydroxyethylthio moiety suggests potential interactions with various biological targets, making it a subject of interest in pharmaceutical research.

- Molecular Weight : 232.29 g/mol

- Purity : 98%+

- Storage Conditions : Ambient temperature

The biological activity of this compound can be attributed to its ability to interact with specific enzyme systems and receptor sites in biological organisms. The fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity, potentially improving its membrane permeability and interaction with lipid bilayers.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : The thioether group is known to enhance antimicrobial properties, making such compounds effective against a range of pathogens.

- Antioxidant Properties : The hydroxyethyl substituent may contribute to the compound's ability to scavenge free radicals.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, including those involved in metabolic pathways.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of thioether compounds found that derivatives with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell walls due to the lipophilic nature of the fluorinated phenyl group .

Enzyme Inhibition

Inhibitory studies on enzymes such as acetylcholinesterase (AChE) revealed that compounds with thioether functionalities could effectively inhibit enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Biological Activities

Q & A

Basic: How can reaction conditions be optimized for synthesizing 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one?

Methodological Answer:

Optimization involves systematic variation of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution of the thiol group, while lower temperatures (0–5°C) could reduce side reactions. Multi-step protocols, such as introducing the fluorophenyl moiety via Friedel-Crafts acylation followed by thioetherification, require monitoring intermediates via TLC or HPLC. Reaction progress is validated by isolating intermediates and confirming purity (>95%) using column chromatography .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions (e.g., fluorophenyl vs. hydroxyethylthio groups) and confirm regioselectivity.

- Mass Spectrometry (HRMS): Determines molecular ion accuracy (e.g., [M+H] within 2 ppm error).

- HPLC-PDA: Quantifies purity (>98%) and detects trace impurities.

- X-ray Crystallography (if crystals form): Resolves absolute configuration and bond angles, critical for SAR studies .

Basic: How is biological activity assessed for this compound in preliminary studies?

Methodological Answer:

Initial screens include:

- Enzyme Inhibition Assays: Dose-response curves (e.g., IC) against targets like kinases or proteases.

- Cellular Viability Assays: MTT or resazurin assays in cancer/primary cell lines (24–72 h exposure).

- Binding Affinity Studies: Surface Plasmon Resonance (SPR) or ITC to quantify interactions with biomolecules.

Controlled experiments use DMSO vehicle controls (<0.1% v/v) and replicate data (n=3) to ensure reproducibility .

Advanced: What strategies are employed for structure-activity relationship (SAR) studies?

Methodological Answer:

SAR involves:

- Systematic Substituent Variation: Modify the fluorophenyl ring (e.g., electron-withdrawing groups) or thioether chain (e.g., alkyl vs. aryl thiols).

- Biological Testing: Compare IC values across analogs to identify pharmacophoric groups.

- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., kinase ATP pockets).

- Crystallographic Data: Validate docking predictions with co-crystal structures, if available .

Advanced: How to resolve contradictory data in biological assays (e.g., cytotoxicity vs. enzyme inhibition)?

Methodological Answer:

Contradictions arise from off-target effects or assay-specific conditions. Mitigation strategies include:

- Orthogonal Assays: Confirm cytotoxicity via live/dead staining alongside ATP-based assays.

- Proteomic Profiling: Identify off-target interactions using affinity pull-downs with mass spec.

- Dose-Response Synergy Analysis: Use Chou-Talalay plots to distinguish specific vs. nonspecific effects .

Advanced: What challenges exist in achieving regioselectivity during synthesis?

Methodological Answer:

Regioselectivity issues occur in electrophilic aromatic substitution (e.g., fluorophenyl acylation). Solutions include:

- Directing Groups: Introduce temporary protecting groups (e.g., boronic esters) to steer substitution.

- Catalytic Control: Use Lewis acids (e.g., AlCl) or transition-metal catalysts to favor para-substitution.

- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to isolate intermediates .

Advanced: How to evaluate metabolic stability and pharmacokinetic (PK) properties?

Methodological Answer:

- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance.

- Caco-2 Permeability: Assess intestinal absorption potential (P >1×10 cm/s).

- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to quantify free fraction .

Advanced: What computational models predict toxicity or environmental impact?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.